molecular formula C26H22N2O4 B13577491 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid

Cat. No.: B13577491
M. Wt: 426.5 g/mol
InChI Key: ARVYMSGJFOTGAQ-UHFFFAOYSA-N
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Description

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an indole core. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe reaction conditions often involve the use of organic solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of high-throughput techniques and optimized reaction conditions ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxindoles, and deprotected amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This ensures the accurate assembly of peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid apart from similar compounds is its indole core, which imparts unique chemical properties and reactivity. This makes it particularly useful in the synthesis of indole-containing peptides and proteins, which are of significant interest in medicinal chemistry and biological research.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1H-indole-7-carboxylic acid

InChI

InChI=1S/C26H22N2O4/c29-25(30)22-11-5-10-17-16(14-28-24(17)22)12-13-27-26(31)32-15-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-11,14,23,28H,12-13,15H2,(H,27,31)(H,29,30)

InChI Key

ARVYMSGJFOTGAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CNC5=C4C=CC=C5C(=O)O

Origin of Product

United States

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